(1-Ethyl-1-methylpropyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Bioconjugation in Aqueous Media
(1-Ethyl-1-methylpropyl)amine hydrochloride, though not explicitly mentioned, is similar in structure and reactivity to compounds studied for their role in bioconjugation processes. For instance, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) is used to study the mechanism of amide formation between carboxylic acids and amines in aqueous media. This research highlights EDC's reactivity with carboxyl groups under specific pH conditions, leading to amide or urea derivatives, depending on the nature of the carboxylic acid and the presence of cyclizable groups. Such studies are crucial for understanding bioconjugation's chemical underpinnings, potentially applicable to compounds like this compound in biochemistry and molecular biology (Nakajima & Ikada, 1995).
Adsorption Studies
Research on the adsorption of simple amines, including structural analogs of this compound, onto H-ZSM-5 highlights the potential of such compounds in environmental applications. These studies contribute to our understanding of how amines interact with zeolite surfaces, shedding light on processes relevant to environmental cleanup and industrial applications involving acid sites and amine adsorption (Parrillo et al., 1990).
Raman Spectroscopy in Analyzing Amines
Investigations into the Raman spectra of amino acids and their derivatives, including methylated amines and their hydrochlorides, provide insights into the structural and electronic characteristics of these compounds. Such research can be crucial for developing analytical techniques for studying amines and their interactions in various chemical and biological contexts (Edsall, 1937).
Chromatographic Analysis of Amines
Developing methods for the determination of amines, including those structurally related to this compound, using high-performance liquid chromatography with fluorescence detection, underscores the importance of analytical chemistry in identifying and quantifying amines in various matrices. This research contributes to environmental monitoring, pharmaceutical analysis, and chemical research by providing sensitive and selective methods for amine analysis (Lian et al., 2009).
Organic Synthesis and Polymerization
The application of carbodiimide chemistry in organic synthesis, including amide bond formation and crosslinking, has been reviewed, highlighting the utility of compounds like EDC in creating complex organic molecules and polymers. This research is foundational for synthetic chemistry, materials science, and drug development, indicating the potential uses of this compound in similar contexts (Fei, 2011).
Properties
IUPAC Name |
3-methylpentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(3,7)5-2;/h4-5,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBXNFVAPJRVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860409-61-6 | |
Record name | 3-methylpentan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.